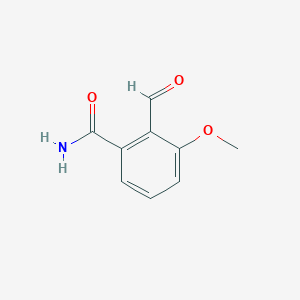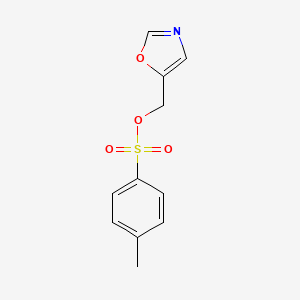
((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol: is a chemical compound with a complex structure that includes multiple hydroxyl and amino groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol typically involves the reaction of ethylenediamine with formaldehyde under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a reagent for modifying biomolecules. Its ability to form stable complexes with various biological molecules makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of polymers and resins. Its functional groups allow it to participate in polymerization reactions, leading to the formation of materials with desirable properties.
作用機序
The mechanism by which ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with proteins and enzymes, altering their activity and function. The hydroxyl and amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Ethylenediamine: A simpler compound with two amino groups, used as a precursor in the synthesis of ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol.
Triethanolamine: A compound with three hydroxyl groups and one amino group, used in various industrial applications.
Diethanolamine: A compound with two hydroxyl groups and one amino group, similar in structure but with different reactivity and applications.
Uniqueness: this compound is unique due to its combination of multiple hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with a wide range of applications in different fields.
特性
分子式 |
C5H14N2O3 |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
[2-[bis(hydroxymethyl)amino]ethylamino]methanol |
InChI |
InChI=1S/C5H14N2O3/c8-3-6-1-2-7(4-9)5-10/h6,8-10H,1-5H2 |
InChIキー |
RRYKFOOPBCFDAC-UHFFFAOYSA-N |
正規SMILES |
C(CN(CO)CO)NCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)


![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)
